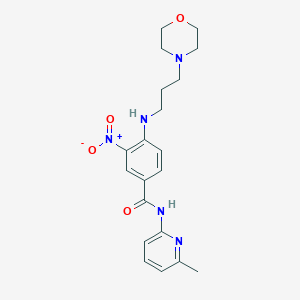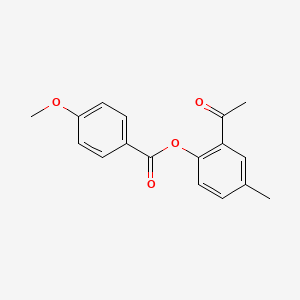
N-(6-methylpyridin-2-yl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-2-yl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a morpholine moiety, and a nitrobenzamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The synthesis begins with the formation of the 6-methylpyridine ring through a series of condensation reactions.
Introduction of the Nitro Group: The nitro group is introduced via nitration, using concentrated nitric acid and sulfuric acid as reagents.
Attachment of the Morpholine Moiety: The morpholine group is attached through a nucleophilic substitution reaction, often using a suitable halide as the leaving group.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-methylpyridin-2-yl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
N-(6-methylpyridin-2-yl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of N-(6-methylpyridin-2-yl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(6-methylpyridin-2-yl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-(6-methylpyridin-2-yl)-4-(3-piperidin-4-ylpropylamino)-3-nitrobenzamide, N-(6-methylpyridin-2-yl)-4-(3-pyrrolidin-4-ylpropylamino)-3-nitrobenzamide
Uniqueness: The presence of the morpholine moiety in this compound distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-(3-morpholin-4-ylpropylamino)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-15-4-2-5-19(22-15)23-20(26)16-6-7-17(18(14-16)25(27)28)21-8-3-9-24-10-12-29-13-11-24/h2,4-7,14,21H,3,8-13H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKOENZFEJRJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2)NCCCN3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[(4-chlorophenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5979836.png)
![3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B5979837.png)

![3-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B5979867.png)
![methyl 5-methyl-2-({[2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5979878.png)
![7-[2-(1-cyclohexenyl)ethyl]-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5979882.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5979890.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5979914.png)
![4-bromo-2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5979919.png)
![{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B5979925.png)
![N-benzyl-6-(2-chlorophenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5979929.png)
![1-(2,2-dimethylpropanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5979934.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(3-pyridinyloxy)propyl]butanamide](/img/structure/B5979939.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]acrylonitrile](/img/structure/B5979941.png)
